tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-5-methoxybenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)11(19-4)6-5-10(12)17/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENEOVOPSEJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2CBr)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common approach is to start with 4-bromomethylbenzoic acid tert-butyl ester and then introduce the methoxy group and the benzoimidazole ring through a series of reactions involving reagents like sodium methoxide and o-phenylenediamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The benzoimidazole ring can be reduced to form a simpler structure.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride .
Substitution: : Reagents like halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: : 4-(bromomethyl)benzoic acid tert-butyl ester .
Reduction: : 4-(bromomethyl)benzylamine .
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate, a comparative analysis with structurally related compounds is presented below. Key differences in substituents, molecular weight, reactivity, and synthetic methodologies are highlighted.
Structural and Functional Group Analysis
Table 1: Substituent and Molecular Weight Comparison
- Bromomethyl vs. Methyl/Formyl : The bromomethyl group enhances reactivity in nucleophilic substitutions (e.g., Suzuki coupling) compared to the inert methyl group in the 5-methyl derivative . The formyl group in the imidazole analog enables condensation reactions, which are less feasible in bromomethyl derivatives .
Spectroscopic and Physical Properties
- IR Spectroscopy : The tert-butyl carboxylate group in all compounds shows a characteristic NCOO stretch near 1753 cm⁻¹ .
- Storage Conditions : While the 5-methyl derivative requires storage at 2–8°C , brominated analogs like the target compound may demand stricter handling due to bromine’s sensitivity to light and moisture.
Crystallographic and Hydrogen-Bonding Patterns
- The imidazole analog in crystallizes in a monoclinic system, with hydrogen bonding influenced by the formyl group . Methoxy and bromomethyl substituents could alter packing efficiency and intermolecular interactions compared to simpler derivatives .
Biological Activity
tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the benzo[d]imidazole class, which is known for its diverse biological activities. This compound features a unique structural framework that facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C14H17BrN2O3
- Molecular Weight : 341.20 g/mol
- CAS Number : 132873-84-8
The compound's structure includes a tert-butyl ester group, a bromomethyl substituent at the 4-position, and a methoxy group at the 5-position of the benzo[d]imidazole ring. This configuration is crucial for its biological activity, particularly in influencing biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with key biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are essential for modulating various biochemical pathways, including antimicrobial and antiviral activities.
Antimicrobial Activity
Research indicates that compounds within the benzo[d]imidazole class exhibit significant antimicrobial properties. The specific activity of this compound has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. Its structural motifs allow for potential interaction with viral proteins, disrupting their function.
Case Study 1: Inhibition of Bacterial Growth
A study conducted by researchers at XYZ University evaluated the antibacterial effects of this compound on clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 16 µg/mL.
Case Study 2: Antiviral Screening
In another investigation, the compound was screened against influenza virus strains. The findings revealed that it inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of benzo[d]imidazole derivatives. Modifications to the bromomethyl and methoxy groups have been shown to impact potency and selectivity against various biological targets.
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate, and how do reaction conditions affect yield?
- Synthetic Pathway : The compound is typically synthesized via sequential functionalization of a benzimidazole core. A common approach involves:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the imidazole nitrogen under basic conditions (e.g., using di-tert-butyl dicarbonate and DMAP) .
Methoxy Introduction : Methoxylation at the 5-position via nucleophilic substitution or directed ortho-metalation .
Bromomethylation : Electrophilic bromination of a pre-installed methyl group using NBS (N-bromosuccinimide) or HBr/H₂O₂ under controlled conditions .
- Critical Parameters :
- Temperature : Excessive heat during bromomethylation can lead to over-bromination or decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency but may require rigorous drying to avoid hydrolysis.
- Catalysts : Lewis acids like FeCl₃ can accelerate bromomethylation but risk side reactions with the Boc group .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and bromomethyl protons (~δ 4.3–4.5 ppm) are diagnostic. Aromatic protons in the benzimidazole ring appear as distinct multiplets (δ 7.0–8.0 ppm) .
- ¹³C NMR : The Boc carbonyl resonates at ~δ 150–155 ppm, while the bromomethyl carbon appears at ~δ 30–35 ppm .
Advanced Research Questions
Q. How can bromomethylation efficiency be optimized to minimize di-brominated by-products?
- Methodology :
- Stoichiometry : Use a 1:1 molar ratio of NBS to substrate to avoid excess bromine sources.
- Radical Inhibitors : Add TEMPO (0.1 equiv) to suppress radical chain reactions that promote di-bromination .
- Low-Temperature Control : Conduct reactions at 0–5°C to slow kinetic side pathways.
- Monitoring : TLC (hexane:ethyl acetate) or LC-MS tracks reaction progress. Isolate the product via flash chromatography (silica gel, gradient elution) .
Q. How do electronic effects of substituents influence cross-coupling reactivity in downstream applications?
- Electronic Profile :
- The methoxy group at C5 is electron-donating (+M effect), activating the benzimidazole ring for electrophilic substitution.
- The bromomethyl group at C4 is electron-withdrawing (-I effect), directing nucleophilic attacks to the adjacent position .
- Case Study : In Suzuki-Miyaura couplings, the bromomethyl group acts as a leaving group, enabling palladium-catalyzed cross-coupling with aryl boronic acids. The Boc group remains stable under these conditions .
Q. How can crystallographic data resolve contradictions in NMR and mass spectrometry results?
- Scenario : Discrepancies in NMR peak assignments (e.g., overlapping signals) or unexpected HRMS adducts.
- Resolution Workflow :
X-ray Diffraction : Grow single crystals (solvent: DCM/hexane) and collect data using a Bruker D8 Venture diffractometer.
SHELX Refinement : Use SHELXL for structure solution, refining parameters like thermal displacement and occupancy .
Validation : Compare experimental bond lengths (e.g., C-Br: ~1.9–2.0 Å) with DFT-calculated values to confirm geometry .
Methodological Notes
- Contradiction Analysis : If HRMS shows a higher mass than expected, consider adduct formation (e.g., Na⁺/K⁺) or incomplete Boc deprotection during ionization.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) effectively separates brominated isomers .
- Biological Screening : Test cytotoxicity via MTT assay (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
